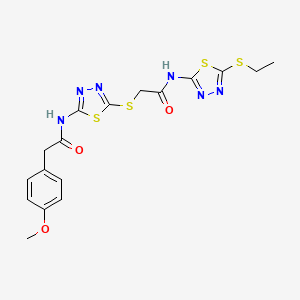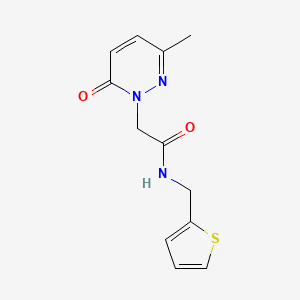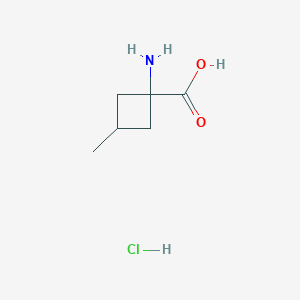![molecular formula C22H18N2O3S B2600101 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 312742-54-4](/img/structure/B2600101.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Métodos De Preparación
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with appropriate benzoyl chlorides under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the product is obtained in high yields.
Análisis De Reacciones Químicas
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to bacterial cell death.
Comparación Con Compuestos Similares
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antifungal and anticancer activities.
6-chlorobenzo[d][1,3]oxazin-4-one: Exhibits significant antibacterial properties.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Demonstrates potent antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-16-10-11-17(19(13-16)27-2)21(25)23-15-7-5-6-14(12-15)22-24-18-8-3-4-9-20(18)28-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBYWQDIZPCLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2600019.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)


![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)

![1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B2600031.png)
![(E)-2-cyano-N-(4-methylphenyl)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2600032.png)

![2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2600035.png)

![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2600041.png)
